molecular formula C19H15ClFN3O2S B2590713 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 450343-37-0

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2590713
M. Wt: 403.86
InChI Key: MJFDDRLFYINIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research led by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were evaluated for their anti-inflammatory activity, highlighting the significance of chemical modification in enhancing biological properties (Sunder & Maleraju, 2013).

Anticancer Activity

Another study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anticancer activity against lung cancer cell lines, indicating the potential of fluorinated compounds in cancer therapy (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives by Chkirate et al. (2019) demonstrated the effect of hydrogen bonding on self-assembly processes and revealed significant antioxidant activity, suggesting applications in developing antioxidants (Chkirate et al., 2019).

Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural compounds related to pyrazole-thiazole derivatives, contributing to the understanding of the molecular structures and potential applications of such compounds (Kariuki et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-12-1-7-15(8-2-12)26-9-18(25)22-19-16-10-27-11-17(16)23-24(19)14-5-3-13(21)4-6-14/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDDRLFYINIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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